

# Technical Monograph: C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub> Benzamide Architectures in Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 2-amino-N-(3-methoxypropyl)benzamide

CAS No.: 30481-59-5

Cat. No.: B183889

[Get Quote](#)

## Part 1: Executive Technical Synthesis[3]

The molecular formula C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub> (Molecular Weight: 208.26 g/mol ) represents a critical chemical space within the benzamide class of pharmacophores.[1][2] Unlike simple solvents or reagents, benzamide derivatives with this specific stoichiometry often serve as high-value fragments or lead compounds in the development of histone deacetylase (HDAC) inhibitors, dopamine D<sub>2</sub>/D<sub>3</sub> antagonists, and anti-arrhythmic agents.[1][2]

This guide focuses on the two most chemically significant isomers defined by this formula:

- 4-amino-N-[(2R)-1-hydroxybutan-2-yl]benzamide (PDB Ligand ID: W18): A structural probe often utilized in crystallographic studies of enzyme-ligand interactions.[2]
- 3-amino-2-hydroxy-N-isopropyl-N-methylbenzamide: A representative scaffold for orthosteric modulation.[2]

## Core Physicochemical Profile

The utility of the C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub> scaffold lies in its compliance with Lipinski's Rule of Five, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).[1][2]

Property	Value	Technical Significance
Molecular Weight	208.26 g/mol	Ideal for fragment linking; high ligand efficiency (LE).[2]
Exact Mass	208.121178 Da	Critical for High-Res MS (HRMS) identification.[2]
LogP (Predicted)	0.6 – 1.1	Indicates high water solubility and moderate membrane permeability.[1][2]
Topological PSA	~60–80 Å <sup>2</sup>	Excellent oral bioavailability potential (<140 Å <sup>2</sup> ).[1][2]
H-Bond Donors	2–3	Facilitates key interactions with active site residues (e.g., Asp, Glu).[1][2]
H-Bond Acceptors	3–4	Enables hydrogen bonding network formation.

## Part 2: Structural & Synthetic Architectures[3][4]

### Structural Isomerism and Pharmacophore Mapping

The C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub> formula allows for diverse substitution patterns on the benzene ring and the amide nitrogen.[1][3] The 4-amino-benzamide motif is "privileged," meaning it is statistically over-represented in bioactive libraries due to its ability to mimic the peptide bond (

) while providing a rigid aromatic linker.[2]

- **Head Group (Zinc Binding/Receptor Interaction):** The amide carbonyl and adjacent amino/hydroxyl groups often serve as zinc-binding groups (ZBG) in HDAC inhibitors or as hydrogen bond anchors in GPCRs.[1][2]
- **Linker Region:** The phenyl ring provides the necessary spacing.[1][2]
- **Cap Group:** The alkyl side chain (e.g., 1-hydroxybutan-2-yl) dictates hydrophobic pocket selectivity.[2]

## Synthetic Protocol: Amide Coupling Workflow

The synthesis of C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub> benzamides typically proceeds via the condensation of a substituted benzoic acid with a functionalized amine.<sup>[1][3]</sup>

### Protocol: HATU-Mediated Amide Coupling

Objective: Synthesize 4-amino-N-(1-hydroxybutan-2-yl)benzamide with >95% purity.

Reagents:

- Acid: 4-Aminobenzoic acid (1.0 eq) - Note: Amino group may require Boc-protection depending on coupling agent.<sup>[2]</sup>
- Amine: 2-Amino-1-butanol (1.1 eq).<sup>[2]</sup>
- Coupling Agent: HATU (1.2 eq).<sup>[1][2]</sup>
- Base: DIPEA (Diisopropylethylamine) (3.0 eq).<sup>[1][2]</sup>
- Solvent: Anhydrous DMF (Dimethylformamide).<sup>[1][2]</sup>

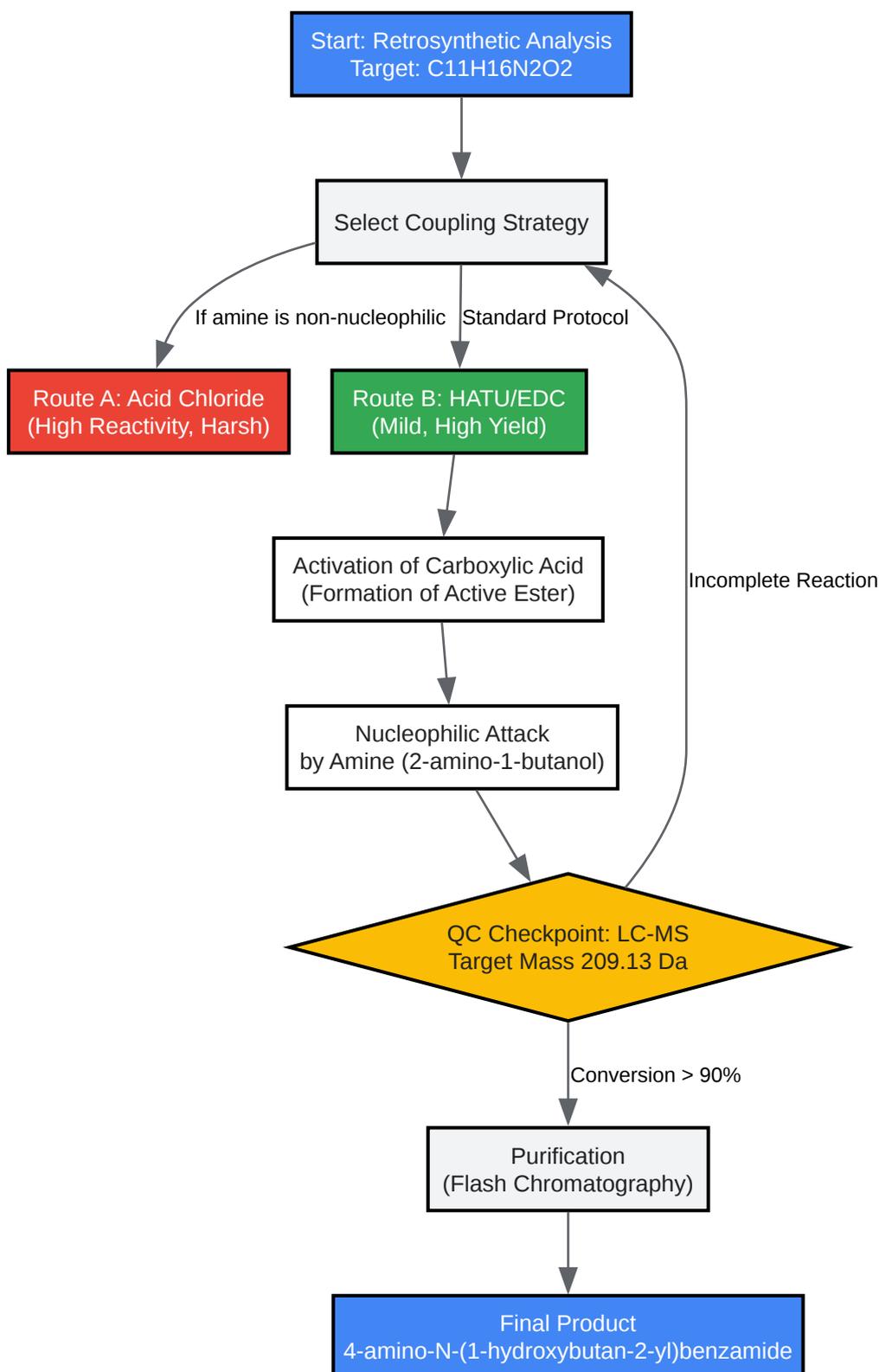
Step-by-Step Methodology:

- Activation: Dissolve 4-aminobenzoic acid (or N-Boc protected variant) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.
- Coupling: Add HATU in one portion. The solution should turn yellow/orange.<sup>[1][3]</sup> Stir for 15 minutes to form the active ester.
- Addition: Dropwise add 2-amino-1-butanol.
- Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS for the appearance of mass [M+H]<sup>+</sup> = 209.13.<sup>[2][3]</sup>
- Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO<sub>3</sub>, and brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.<sup>[1][3]</sup>
- Deprotection (if Boc used): Treat with 4M HCl in Dioxane for 1 hour.

- Purification: Flash chromatography (DCM:MeOH gradient).

## Synthetic Logic Diagram

The following diagram illustrates the decision tree for synthesizing this benzamide derivative, highlighting critical checkpoints.



[Click to download full resolution via product page](#)

Caption: Figure 1. Decision matrix and workflow for the chemical synthesis of C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub> benzamide derivatives.

## Part 3: Pharmacological Applications & Mechanism[3]

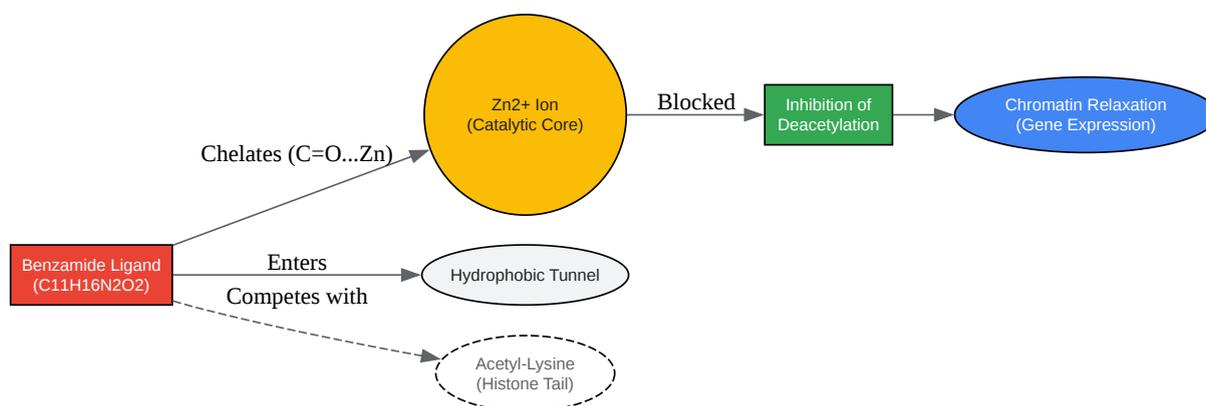
### Mechanistic Pathways

Benzamide derivatives of this molecular weight class primarily function via two mechanisms depending on their substitution pattern:

- HDAC Inhibition (Epigenetic Modulation): The benzamide moiety acts as a Zinc Binding Group (ZBG).[1][2] The amide carbonyl oxygen coordinates with the Zn<sup>2+</sup> ion in the catalytic pocket of Histone Deacetylases (Class I), preventing the deacetylation of lysine residues on histone tails.[1] This leads to chromatin relaxation and transcriptional activation of tumor suppressor genes.[1][3]
  - Reference Standard: Entinostat (a benzamide analog).[1][3][4][5]
- Dopamine D<sub>2</sub>/D<sub>3</sub> Antagonism: The aromatic ring and the amide nitrogen form pi-stacking and hydrogen-bonding interactions with residues like Asp114 and Phe389 in the D<sub>2</sub> receptor pocket.[1][2] The 4-amino group often mimics the aniline moiety found in procainamide-class drugs.[2][3]

### Signaling Pathway Interaction

The diagram below details the interaction of the benzamide ligand within the HDAC catalytic cleft.



[Click to download full resolution via product page](#)

Caption: Figure 2. Pharmacodynamic mechanism of benzamide ligands inhibiting the HDAC catalytic core.

## Part 4: Analytical Validation Protocols

To ensure scientific integrity, the identity of the C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub> derivative must be validated using a multi-modal approach.

### High-Performance Liquid Chromatography (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu$ m, 4.6 x 100 mm).[1][2]
- Mobile Phase A: Water + 0.1% Formic Acid.[1][2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1][2]
- Expected Retention Time: ~3.5 - 4.5 min (depending on logP).[1][2]

## Nuclear Magnetic Resonance (NMR) Criteria

For 4-amino-N-(1-hydroxybutan-2-yl)benzamide in DMSO-d6:

- Aromatic Protons: Two doublets at ~7.6 ppm (2H) and ~6.5 ppm (2H), characteristic of a para-substituted benzene ring with an electron-donating group (NH<sub>2</sub>).[\[1\]](#)[\[2\]](#)
- Amide Proton: Broad singlet/doublet at ~7.8–8.2 ppm.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Alkyl Side Chain: Multiplets in the 0.8–3.5 ppm range corresponding to the butyl and hydroxymethyl protons.[\[1\]](#)[\[2\]](#)

## Part 5: References

- RCSB Protein Data Bank. (2022).[\[1\]](#)[\[2\]](#)[\[6\]](#) Ligand Summary Page for W18 (4-amino-N-[(2R)-1-hydroxybutan-2-yl]benzamide).[\[2\]](#) RCSB PDB.[\[1\]](#)[\[3\]](#)[\[6\]](#) [\[Link\]](#)[\[6\]](#)
- PubChem. (2025).[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#) Compound Summary: 4-amino-N-[(2R)-1-hydroxybutan-2-yl]benzamide (CID 797114).[\[2\]](#)[\[9\]](#) National Library of Medicine.[\[3\]](#) [\[Link\]](#)
- Chen, T., et al. (2018).[\[1\]](#)[\[2\]](#)[\[4\]](#) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles).[\[3\]](#)[\[4\]](#) [\[Link\]](#)
- Gawade, R. L., et al. (2016).[\[1\]](#)[\[2\]](#) Comparative Study of dG Affinity vs. DNA Methylation Modulating Properties of Side Chain Derivatives of Procainamide. RSC Advances.[\[3\]](#)[\[10\]](#) [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Benzamide | C<sub>7</sub>H<sub>7</sub>NO | CID 2331 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. Pilocarpine | C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub> | CID 5910 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

- [3. 2-\(Acetylamino\)benzamide | C9H10N2O2 | CID 118553 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Benzamide - Wikipedia \[en.wikipedia.org\]](#)
- [6. rcsb.org \[rcsb.org\]](#)
- [7. 4-amino-N-butylbenzenesulfonamide | C10H16N2O2S | CID 289460 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. 4-amino-N-\[\(2R\)-1-hydroxybutan-2-yl\]benzamide | C11H16N2O2 | CID 797114 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [10. 4-amino-N-\(2-\(dimethylamino\)ethyl\)benzamide | C11H17N3O | CID 428214 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Technical Monograph: C11H16N2O2 Benzamide Architectures in Drug Discovery\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b183889#molecular-weight-and-formula-c11h16n2o2-benzamide-derivative\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)